molecular formula C5H2BrClFN B3026848 2-Bromo-4-chloro-3-fluoropyridine CAS No. 1155847-42-9

2-Bromo-4-chloro-3-fluoropyridine

Cat. No. B3026848
M. Wt: 210.43
InChI Key: MNHUVWMNRKYGGI-UHFFFAOYSA-N
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Patent
US08404856B2

Procedure details

To a degassed solution of 2-bromo-4-chloro-3-fluoropyridine (7.3 g, 34.7 mmol) in DMF (50 mL) was added palladium tetrakistriphenylphosphine (4.01 g, 3.47 mmol) and zinc cyanide (4.07 g, 34.7 mmol) and heated to 100° C. for 20 minutes. After this time, more palladium tetrakis triphenylphosphine (4.01 g, 3.47 mmol) was added and heated to 100° C. for 90 minutes. The mixture was allowed to cool to room temperature and treated with water (200 mL) and ether (400 mL). The resulting mixture was filtered to remove insoluble solids, the filtrate was partitioned, and the aqueous layer was extracted with ether (400 mL). The combined ether extracts were washed with water (200 mL), dried (MgSO4), filtered, and the solvent removed in vacuo. This residue was purified by chromatography using silica gel column (330 g) eluting with a gradient of 10-100% CH2Cl2 in hexanes to provide the title compound. 1H NMR (CDCl3) δ=8.45 (d, 1H, J=5 Hz) and 7.65 (dd, 1H, J=5 Hz) ppm.
Quantity
7.3 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
catalyst
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
4.01 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][N:3]=1.O.CCOCC.[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N>[Cl:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:16]#[N:17])[C:7]=1[F:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
BrC1=NC=CC(=C1F)Cl
Name
palladium tetrakistriphenylphosphine
Quantity
4.01 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4.07 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
palladium tetrakis triphenylphosphine
Quantity
4.01 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble solids
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (400 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
This residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10-100% CH2Cl2 in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.